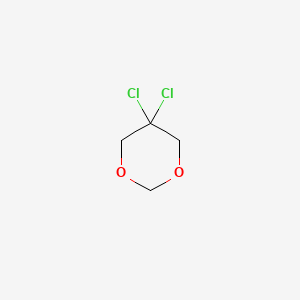

5,5-Dichloro-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

61423-38-9 |

|---|---|

Molecular Formula |

C4H6Cl2O2 |

Molecular Weight |

156.99 g/mol |

IUPAC Name |

5,5-dichloro-1,3-dioxane |

InChI |

InChI=1S/C4H6Cl2O2/c5-4(6)1-7-3-8-2-4/h1-3H2 |

InChI Key |

BLQNXMDZYXNPCF-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)(Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5,5-Dichloro-1,3-dioxane

This technical guide provides a comprehensive overview of the synthesis of 5,5-dichloro-1,3-dioxane, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. While a specific, detailed experimental protocol for this exact molecule is not widely published, this guide outlines a robust and chemically sound synthetic strategy based on established principles of organic chemistry.

Core Synthesis Strategy: Acid-Catalyzed Acetalization

The most direct and efficient method for the synthesis of this compound is the acid-catalyzed reaction between 2,2-dichloro-1,3-propanediol and a suitable source of formaldehyde, such as paraformaldehyde. This reaction is a classic example of acetal formation, a fundamental transformation in organic synthesis for the protection of diols or the formation of cyclic acetals.

The reaction proceeds via the protonation of the carbonyl group of formaldehyde by an acid catalyst, which increases its electrophilicity. The hydroxyl groups of 2,2-dichloro-1,3-propanediol then act as nucleophiles, attacking the activated carbonyl carbon. Subsequent dehydration, driven by the removal of water, leads to the formation of the stable six-membered 1,3-dioxane ring.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₄H₆Cl₂O₂ |

| Molecular Weight | 157.00 g/mol |

| Starting Material 1 | 2,2-dichloro-1,3-propanediol |

| Starting Material 2 | Paraformaldehyde |

| Proposed Catalyst | p-Toluenesulfonic acid (catalytic) |

| Proposed Solvent | Toluene |

| Reaction Temperature | Reflux (approx. 111 °C) |

| Theoretical Yield | Dependent on the limiting reagent |

| Anticipated Physical State | Colorless liquid or low-melting solid |

Experimental Protocol

This section details a plausible experimental procedure for the synthesis of this compound.

Materials and Reagents:

-

2,2-dichloro-1,3-propanediol

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate (catalyst)

-

Toluene (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Standard organic synthesis glassware (round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel, etc.)

-

Heating mantle and magnetic stirrer

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, combine 2,2-dichloro-1,3-propanediol (14.3 g, 0.10 mol), paraformaldehyde (3.3 g, 0.11 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.2 g).

-

Solvent Addition: Add 120 mL of anhydrous toluene to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 2-4 hours when no more water is evolved.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it sequentially with 50 mL of water and 50 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent from the organic solution.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

The resulting crude product can be purified by vacuum distillation to yield pure this compound.

-

Predicted Spectroscopic Data

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, estimated based on its structure and data from analogous compounds.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | H-2 (O-CH₂ -O) | 4.9 - 5.1 | Singlet |

| H-4, H-6 (2 x CH₂ O) | 4.0 - 4.2 | Singlet | |

| ¹³C NMR | C-2 (O-C H₂-O) | 90 - 95 | |

| C-5 (C Cl₂) | 80 - 85 | ||

| C-4, C-6 (2 x C H₂O) | 70 - 75 |

Mandatory Visualizations

Proposed Reaction Pathway

Caption: Acid-catalyzed synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

An In-depth Technical Guide to the Chemical Properties of 5,5-Dichloro-1,3-dioxane

Disclaimer: 5,5-Dichloro-1,3-dioxane is not a commonly available chemical, and as such, there is a scarcity of published experimental data regarding its specific properties. This guide has been compiled based on the known chemistry of the 1,3-dioxane ring system, the influence of gem-dichloro substitution, and data from structurally related compounds. The information presented herein, particularly quantitative data and reaction specifics, should be considered predictive and requires experimental verification.

Introduction

The 1,3-dioxane scaffold is a six-membered heterocyclic ring containing two oxygen atoms at the 1 and 3 positions. This structural motif is found in various natural products and is a valuable protecting group for 1,3-diols and carbonyl compounds in organic synthesis.[1] The introduction of two chlorine atoms at the 5-position is expected to significantly influence the chemical and physical properties of the parent ring, including its conformation, reactivity, and potential biological activity. This document provides a detailed overview of the predicted chemical properties, a plausible synthetic route, and safety considerations for this compound.

Predicted Chemical and Physical Properties

The properties of this compound have been estimated based on the properties of the parent 1,3-dioxane and the known effects of chlorination.

Tabulated Physical Properties

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₄H₆Cl₂O₂ | Structural analysis |

| Molecular Weight | 157.00 g/mol | Based on atomic weights |

| Appearance | Colorless liquid | Analogy with 1,3-dioxane[2] and other small chlorinated alkanes. |

| Boiling Point | 180-200 °C | Increased molecular weight and polarity compared to 1,3-dioxane (b.p. 103 °C)[2]. |

| Melting Point | < -20 °C | Chlorination can disrupt crystal packing, leading to a low melting point, similar to 1,3-dioxane (-42 °C)[2]. |

| Density | ~1.3-1.4 g/cm³ | The presence of two chlorine atoms significantly increases density over that of 1,3-dioxane (~1.03 g/cm³). |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (ethers, halogenated solvents, esters). | The polar C-Cl bonds may slightly increase water solubility over non-polar alkanes, but the overall molecule is largely non-polar. The parent 1,3-dioxane is miscible with water[3]. |

| CAS Number | Not assigned | A comprehensive search of chemical databases did not yield a specific CAS number for this compound. |

Synthesis and Reactivity

While no specific synthesis for this compound has been documented, a plausible synthetic route can be proposed based on well-established reactions for the formation of 1,3-dioxanes.

Proposed Synthesis

The most common method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone.[2] In this case, the logical precursors would be 2,2-dichloropropane-1,3-diol and formaldehyde.

Reaction Scheme:

2,2-Dichloropropane-1,3-diol + Formaldehyde ⇌ this compound + Water

This reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.

Experimental Protocol: Proposed Synthesis of this compound

Materials:

-

2,2-dichloropropane-1,3-diol

-

Paraformaldehyde (as a source of formaldehyde)

-

Toluene

-

p-Toluenesulfonic acid (catalyst)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2,2-dichloropropane-1,3-diol (1.0 eq), paraformaldehyde (1.2 eq), and toluene to create a ~0.5 M solution.

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected and by thin-layer chromatography (TLC) or gas chromatography (GC) analysis of the reaction mixture.

-

Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.

-

Wash the organic solution with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Logical Workflow for Proposed Synthesis

Caption: A flowchart illustrating the proposed synthetic workflow for this compound.

Predicted Reactivity

-

Stability: 1,3-dioxanes are generally stable under basic, oxidative, and reductive conditions. However, they are labile towards Brønsted and Lewis acids, which will hydrolyze the acetal back to the corresponding diol and aldehyde.[1]

-

Conformation: The 1,3-dioxane ring typically adopts a chair conformation.[1] The bulky chlorine atoms at the 5-position would likely favor an equatorial orientation to minimize steric strain.

-

Reactions at the 5-position: The gem-dichloro group is generally unreactive towards nucleophilic substitution unless activated. Radical reactions could potentially occur at the C-H bonds of the ring.

Predicted Spectroscopic Data

While no experimental spectra are available, the expected features can be predicted.

| Spectroscopy | Predicted Features |

| ¹H NMR | Two signals are expected. The protons at the 4 and 6 positions (CH₂) would be equivalent and appear as a singlet. The protons at the 2 position (CH₂) would also appear as a singlet. The chemical shifts would be influenced by the electronegative oxygen and chlorine atoms. |

| ¹³C NMR | Three signals are expected, corresponding to the carbon atoms at the 2, 4/6, and 5 positions. The carbon at the 5-position, bearing two chlorine atoms, would be significantly downfield. |

| Mass Spec | The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of formaldehyde or cleavage of the ring. |

Safety and Handling

No specific toxicity data for this compound is available. However, based on related compounds, the following precautions should be taken.

-

General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Toxicity: Chlorinated organic compounds can have varying degrees of toxicity. It is important to note that the term "dioxin" often refers to a class of highly toxic, persistent environmental pollutants, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[4][5][6][7] this compound is structurally distinct from these toxic "dioxins." However, in the absence of specific data, it should be handled as a potentially toxic substance.

-

Flammability: The parent compound, 1,3-dioxane, is flammable.[2] The presence of chlorine atoms will reduce flammability, but it should still be kept away from ignition sources.

Potential Applications in Research and Drug Development

Given its structure, this compound could serve as a unique building block in organic synthesis.

-

Scaffold for Novel Compounds: The gem-dichloro group can be a precursor to other functional groups, such as ketones or other substituted derivatives, through various chemical transformations.

-

Influence on Biological Activity: The introduction of a dichlorinated moiety can alter the lipophilicity, metabolic stability, and binding interactions of a molecule. This could be explored in the design of new drug candidates. For instance, some 1,3-dioxane derivatives have been investigated as novel bacterial topoisomerase inhibitors. While there is no direct evidence for this compound, its structural features could be incorporated into similar pharmacophores.

Logical Relationship of Properties and Applications

Caption: A diagram showing the relationship between the structural features, chemical properties, and potential applications of this compound.

Conclusion

This compound represents an interesting, albeit understudied, chemical entity. While its physical and chemical properties are yet to be experimentally determined, predictions based on fundamental chemical principles suggest it could be a useful intermediate in organic synthesis. Its stability under many common reaction conditions, combined with the reactivity of the acetal and gem-dichloro functionalities, makes it a potentially versatile tool for chemists. Further research is needed to synthesize this compound and characterize its properties and reactivity to fully unlock its potential in both academic and industrial research, including the field of drug development.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxane - Wikipedia [en.wikipedia.org]

- 3. 1,3-Dioxane, 98% | Fisher Scientific [fishersci.ca]

- 4. "Biological and Human Health Effects of the Chlorinated Dioxin 2,3,7,8 " by Paul Patterson [nsuworks.nova.edu]

- 5. An Overview of the Effects of Dioxins and Dioxin-like Compounds on Vertebrates, as Documented in Human and Ecological Epidemiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. Dioxins [who.int]

Spectroscopic Profile of 5,5-Dichloro-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,5-dichloro-1,3-dioxane, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. The information herein is intended to serve as a reference for the identification and characterization of this compound and its analogues.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~4.9 - 5.1 | Singlet | 2H | O-CH₂ -O (C2) |

| ~4.0 - 4.2 | Singlet | 4H | CH₂ -O (C4, C6) |

Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The protons at the C4 and C6 positions are expected to be equivalent due to the symmetry of the molecule, resulting in a single signal. Similarly, the two protons at the C2 position are also equivalent.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~90 - 95 | C 2 (O-CH₂-O) |

| ~85 - 90 | C 5 (CCl₂) |

| ~70 - 75 | C 4, C 6 (CH₂-O) |

Note: The chemical shifts are predicted for a solution in a deuterated solvent like CDCl₃. The presence of two chlorine atoms on C5 is expected to significantly deshield this carbon, resulting in a downfield chemical shift.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| 1150 - 1050 | Strong | C-O-C stretching (cyclic ether) |

| 800 - 600 | Medium-Strong | C-Cl stretching |

Note: The IR spectrum is expected to be dominated by the strong C-O-C stretching vibrations characteristic of the dioxane ring and the C-Cl stretching vibrations.

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Proposed Fragment |

| 156, 158, 160 | High | [M]⁺ (Molecular ion) |

| 121, 123 | Medium | [M-Cl]⁺ |

| 86 | Medium | [M-Cl₂]⁺ |

| 49, 51 | High | [CH₂Cl]⁺ |

| 29 | Medium | [CHO]⁺ |

Note: The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (approximately 3:1 ratio for [M]⁺ and [M+2]⁺, and 9:6:1 for [M]⁺, [M+2]⁺, and [M+4]⁺). The fragmentation is predicted to involve the loss of chlorine atoms and cleavage of the dioxane ring.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane) into the mass spectrometer via a suitable ionization source. Electron Ionization (EI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 10-200). The ionization energy for EI is typically set to 70 eV.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Predicted Mass Spectrometry Fragmentation of this compound

This diagram visualizes the predicted key fragmentation pathways of this compound in an electron ionization mass spectrometer.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

The Reactivity of 5,5-Dichloro-1,3-dioxane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxane scaffold is a prevalent structural motif in a wide array of natural products and pharmaceutically active compounds. Its conformational rigidity and potential for stereochemical control make it an attractive building block in organic synthesis. The introduction of reactive functional groups onto the 1,3-dioxane ring system opens up avenues for diverse chemical transformations. This technical guide focuses on the reactions of 5,5-dichloro-1,3-dioxane, a derivative with the potential for unique reactivity stemming from the gem-dichloro substitution. While specific literature on this compound is limited, this document extrapolates potential reactions based on the known chemistry of similar structures and general principles of organic reactivity.

Synthesis of this compound

The synthesis of this compound would likely proceed through the acetalization of 2,2-dichloropropane-1,3-diol with a suitable carbonyl compound, most commonly formaldehyde or its equivalents, under acidic conditions.

Hypothetical Synthetic Pathway:

Caption: Hypothetical synthesis of this compound.

Spectroscopic Characterization (Predicted)

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Chemical Shifts/Signals |

| ¹H NMR | A singlet for the four equivalent protons on the carbons adjacent to the oxygen atoms (C4 and C6). A singlet for the two protons on the carbon between the two oxygen atoms (C2). The exact chemical shifts would depend on the solvent used. |

| ¹³C NMR | A signal for the quaternary carbon at C5 bearing the two chlorine atoms (expected to be significantly downfield). A signal for the equivalent methylene carbons at C4 and C6. A signal for the methylene carbon at C2. |

| IR | C-H stretching vibrations around 2850-3000 cm⁻¹. C-O stretching vibrations characteristic of the acetal group. C-Cl stretching vibrations. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of C4H6Cl2O2. The isotopic pattern of the molecular ion would show the characteristic 3:1 ratio for the presence of two chlorine atoms. |

Potential Reactions of this compound

The reactivity of this compound is expected to be centered around the C5 position bearing the two chlorine atoms. These chlorine atoms can potentially undergo nucleophilic substitution or elimination reactions. The stability of the 1,3-dioxane ring under various reaction conditions is also a key consideration.

Nucleophilic Substitution Reactions

The gem-dichloro substitution at the C5 position makes this carbon atom a potential electrophilic site for nucleophilic attack. However, the steric hindrance and the electronic effects of the two chlorine atoms and the adjacent oxygen atoms might influence the reactivity.

Potential Nucleophilic Substitution Pathways:

Caption: General scheme for nucleophilic substitution.

Experimental Protocol (Hypothetical): Nucleophilic Substitution with an Amine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., THF, DMF).

-

Reagent Addition: Add the amine nucleophile (2-3 equivalents) to the solution. If the amine is a salt, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) should be added to liberate the free amine.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Table 2: Potential Nucleophilic Substitution Reactions and Expected Products

| Nucleophile | Reagents and Conditions (Hypothetical) | Expected Product(s) |

| Primary/Secondary Amine | Amine, Base (e.g., Et3N), THF, Reflux | 5-Amino-5-chloro-1,3-dioxane and/or 5,5-Diamino-1,3-dioxane |

| Thiol | Thiol, Base (e.g., NaH), DMF, RT | 5-Thio-5-chloro-1,3-dioxane and/or 5,5-Dithio-1,3-dioxane |

| Alkoxide | Sodium Alkoxide, Alcohol, Reflux | 5-Alkoxy-5-chloro-1,3-dioxane and/or 5,5-Dialkoxy-1,3-dioxane |

Reduction Reactions

The chlorine atoms at the C5 position can potentially be reduced to hydrogen atoms using various reducing agents.

Potential Reduction Pathways:

Caption: General scheme for reduction.

Experimental Protocol (Hypothetical): Reduction with Lithium Aluminum Hydride (LiAlH₄)

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (excess) in anhydrous diethyl ether or THF.

-

Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in the same anhydrous solvent to the LiAlH₄ suspension with vigorous stirring.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup). Filter the resulting precipitate and wash it with ether.

-

Purification: Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be further purified by distillation or column chromatography.

Table 3: Potential Reduction Reactions and Expected Products

| Reducing Agent | Reagents and Conditions (Hypothetical) | Expected Product(s) |

| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄, Anhydrous THF, Reflux | 1,3-Dioxane (complete reduction) |

| Sodium Borohydride (NaBH₄) | NaBH₄, EtOH/H₂O, RT | Potentially 5-chloro-1,3-dioxane or no reaction, as NaBH₄ is a milder reducing agent. |

| Catalytic Hydrogenation | H₂, Pd/C, EtOH, RT | Potentially 5-chloro-1,3-dioxane or 1,3-Dioxane, depending on the catalyst and conditions. |

Hydrolysis

The acetal functionality of the 1,3-dioxane ring is susceptible to hydrolysis under acidic conditions, which would lead to ring-opening. The stability of the C-Cl bonds under these conditions would need to be considered.

Hydrolysis Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Applications in Drug Development

While no specific applications of this compound in drug development have been documented, its potential as a synthetic intermediate is noteworthy. The gem-dichloro group can serve as a precursor to a carbonyl group (via hydrolysis) or a spirocyclic system. The introduction of various functionalities at the C5 position through nucleophilic substitution could lead to a library of novel 1,3-dioxane derivatives for biological screening. The 1,3-dioxane scaffold itself is present in several bioactive molecules, and the unique electronic and steric properties imparted by the dichloro substitution could lead to compounds with interesting pharmacological profiles.

Conclusion

This technical guide has outlined the potential synthesis, spectroscopic characteristics, and reactivity of this compound. Based on the principles of organic chemistry, this compound is expected to undergo nucleophilic substitution and reduction at the C5 position, as well as acid-catalyzed hydrolysis of the dioxane ring. Further experimental investigation is required to fully elucidate the reaction pathways, optimize conditions, and explore the synthetic utility of this intriguing molecule, particularly in the context of medicinal chemistry and drug discovery. The provided hypothetical protocols and data serve as a foundation for future research in this area.

An In-depth Technical Guide to the Stability and Reactivity of 5,5-Dichloro-1,3-dioxane

Disclaimer: Limited direct experimental data is available for 5,5-Dichloro-1,3-dioxane in the public domain. This guide is based on established principles of organic chemistry, the known properties of analogous 1,3-dioxane systems, and gem-dihalogenated compounds. All information presented herein should be considered predictive and requires experimental verification.

Introduction

This compound is a halogenated cyclic acetal. The presence of two chlorine atoms on the C5 position of the 1,3-dioxane ring is expected to significantly influence its stability, reactivity, and potential biological activity. This document provides a comprehensive overview of the predicted chemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Formula | C₄H₆Cl₂O₂ | Structural analysis |

| Molecular Weight | 157.00 g/mol | Calculation from formula |

| Appearance | Colorless liquid or solid | Analogy with similar small organic molecules |

| Boiling Point | Estimated to be in the range of 150-200 °C | Analogy with chlorinated hydrocarbons and ethers |

| Solubility | Soluble in organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons). Limited solubility in water. | General solubility of halogenated organic compounds |

| CAS Number | Not assigned or readily available in public databases. A related compound, 5-chloro-2-methyl-1,3-dioxane, has the CAS number 15579-93-8.[1] | Database search |

Stability and Reactivity

The stability and reactivity of this compound are dictated by the interplay between the 1,3-dioxane ring and the gem-dichloro substituent.

Stability

-

Thermal Stability: Halogenated organic compounds can be susceptible to thermal decomposition. While specific data is unavailable, it is predicted that this compound would be reasonably stable at moderate temperatures. At elevated temperatures, decomposition could occur, potentially leading to the elimination of HCl and the formation of unsaturated products or ring-opening.

-

Hydrolytic Stability: 1,3-Dioxanes are generally stable under neutral and basic conditions. However, they are labile towards acids.[2] The hydrolysis of acetals is acid-catalyzed and proceeds via a carbocation intermediate.[3][4][5] The presence of electron-withdrawing chlorine atoms at the C5 position may influence the rate of hydrolysis compared to unsubstituted 1,3-dioxanes.

Reactivity

-

Reaction with Acids: As with other acetals, this compound is expected to undergo acid-catalyzed hydrolysis to yield 2,2-dichloropropane-1,3-diol and formaldehyde (if the C2 position is unsubstituted). The generally accepted mechanism for acetal hydrolysis involves protonation of an oxygen atom, followed by ring opening to form a resonance-stabilized carbocation, which is then attacked by water.[3][4][5]

-

Reaction with Bases: The 1,3-dioxane ring is generally stable to basic conditions. The C-H bonds on the ring are not expected to be particularly acidic. Strong bases at elevated temperatures could potentially induce elimination reactions.

-

Reaction with Nucleophiles: The carbon atoms of the 1,3-dioxane ring are generally not electrophilic. The primary site for nucleophilic attack would be the carbon atom bearing the two chlorine atoms, although this is generally unreactive towards SN2 reactions due to steric hindrance and the presence of two leaving groups. Reactions with strong reducing agents could potentially lead to dechlorination.

-

Radical Reactions: The C-Cl bonds could be susceptible to homolytic cleavage under UV irradiation or in the presence of radical initiators, leading to the formation of radical intermediates that could undergo further reactions.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and reactions of this compound are not available in the literature. The following represents a plausible, yet unverified, synthetic approach based on general organic chemistry principles.

Proposed Synthesis of this compound

The synthesis would likely involve the acetalization of 2,2-dichloro-1,3-propanediol with a formaldehyde equivalent.

Reaction:

2,2-dichloro-1,3-propanediol + Formaldehyde source (e.g., paraformaldehyde) ⇌ this compound + H₂O

Proposed Protocol:

-

Reactants: To a solution of 2,2-dichloro-1,3-propanediol (1.0 eq) in a suitable aprotic solvent (e.g., toluene, dichloromethane), add a formaldehyde source such as paraformaldehyde (1.1 eq).

-

Catalyst: Add a catalytic amount of a strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid).

-

Reaction Conditions: The reaction mixture is heated to reflux with continuous removal of water, for example, using a Dean-Stark apparatus.

-

Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Proposed Synthesis Pathway

References

5,5-Dichloro-1,3-dioxane: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-dioxane scaffold is a prevalent structural motif in a myriad of natural products and pharmacologically active molecules. Its conformational rigidity and role as a versatile protecting group for 1,3-diols and carbonyl compounds have made it a cornerstone in synthetic organic chemistry. The introduction of substituents at the C5 position of the 1,3-dioxane ring can significantly influence its chemical reactivity, physical properties, and biological activity. This review focuses on the hypothetical compound 5,5-dichloro-1,3-dioxane, exploring its potential synthesis, predicted properties, and reactivity based on analogous structures.

Synthesis of this compound

A plausible and widely utilized method for the synthesis of 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. For the preparation of this compound, the logical precursors would be 2,2-dichloropropane-1,3-diol and formaldehyde (or a formaldehyde equivalent such as paraformaldehyde).

Proposed Synthetic Pathway

The proposed acid-catalyzed reaction would proceed via the protonation of the formaldehyde carbonyl group, followed by nucleophilic attack by one of the hydroxyl groups of 2,2-dichloropropane-1,3-diol. Subsequent intramolecular cyclization with the second hydroxyl group, followed by dehydration, would yield the target this compound.

Caption: Proposed acid-catalyzed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Materials:

-

2,2-dichloropropane-1,3-diol

-

Paraformaldehyde

-

Anhydrous toluene

-

p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2,2-dichloropropane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.02 equivalents).

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue the reaction until no more water is collected or the reaction is deemed complete by an appropriate monitoring technique (e.g., TLC or GC-MS).

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by distillation or column chromatography.

Physicochemical Properties (Predicted and Analogous Data)

Specific physical and spectroscopic data for this compound are not available. However, data for the analogous 5,5-dimethyl-1,3-dioxane can provide a useful point of reference.

Table 1: Physical Properties of 5,5-Dimethyl-1,3-dioxane

| Property | Value |

| Molecular Formula | C₆H₁₂O₂ |

| Molecular Weight | 116.16 g/mol |

| Boiling Point | 132-133 °C |

| Density | 0.964 g/mL at 25 °C |

It is anticipated that this compound would have a higher molecular weight and boiling point than its dimethyl analog due to the presence of the heavier chlorine atoms and stronger intermolecular forces.

Spectroscopic Characterization (Predicted and Analogous Data)

The structure of this compound could be confirmed using standard spectroscopic techniques. Predicted and analogous data are presented below.

Table 2: Predicted and Analogous Spectroscopic Data

| Technique | This compound (Predicted) | 5,5-Dimethyl-1,3-dioxane (Observed) |

| ¹H NMR | Singlet for the two equivalent CH₂ groups at C4 and C6. Singlet for the CH₂ group at C2. | Singlet for the two methyl groups at C5. Singlet for the two equivalent CH₂ groups at C4 and C6. Singlet for the CH₂ group at C2. |

| ¹³C NMR | Signal for the quaternary carbon at C5. Signal for the equivalent CH₂ carbons at C4 and C6. Signal for the CH₂ carbon at C2. | Signal for the quaternary carbon at C5. Signal for the two methyl carbons. Signal for the equivalent CH₂ carbons at C4 and C6. Signal for the CH₂ carbon at C2. |

| IR (cm⁻¹) | C-O stretching (ether), C-Cl stretching. | C-O stretching (ether), C-H stretching and bending. |

| Mass Spec (m/z) | Molecular ion peak and characteristic isotopic pattern for two chlorine atoms. | Molecular ion peak and fragmentation pattern corresponding to the loss of methyl and other fragments. |

Experimental Workflow

The general workflow for the synthesis and purification of a 5,5-disubstituted-1,3-dioxane is outlined below.

Caption: General experimental workflow for 1,3-dioxane synthesis.

Potential Reactions and Applications

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the two chlorine atoms at the C5 position. This could affect the stability of the dioxane ring towards acidic hydrolysis. Potential reactions could involve nucleophilic substitution at the C5 position, although this would likely require harsh conditions.

Given the structural features, this compound could be investigated as:

-

A building block in the synthesis of more complex molecules.

-

A monomer for polymerization, potentially leading to halogenated polymers with interesting properties.

-

A scaffold for the development of novel agrochemicals or pharmaceuticals, where the dichloro substitution might impart specific biological activities.

Conclusion

While specific experimental data on this compound is currently lacking in the scientific literature, its synthesis and properties can be reasonably predicted based on the well-established chemistry of 1,3-dioxanes. The proposed synthetic route via acid-catalyzed acetalization of 2,2-dichloropropane-1,3-diol and formaldehyde provides a viable starting point for its preparation. Further research is warranted to synthesize and characterize this compound, which may unlock new avenues in materials science and medicinal chemistry.

An In-depth Technical Guide to 5,5-Dichloro-1,3-dioxane: Synthesis, Properties, and Experimental Protocols

Disclaimer: The historical discovery and specific experimental data for 5,5-dichloro-1,3-dioxane are not well-documented in publicly available scientific literature. This guide provides a comprehensive overview based on established principles of organic chemistry, including a proposed synthesis route and estimated physicochemical properties derived from analogous compounds.

Introduction

This compound is a halogenated heterocyclic organic compound. As a derivative of 1,3-dioxane, it possesses a six-membered ring containing two oxygen atoms at positions 1 and 3. The presence of two chlorine atoms at the 5-position is expected to significantly influence its chemical reactivity and physical properties. While specific applications for this compound are not widely reported, substituted 1,3-dioxanes are broadly utilized in organic synthesis as protecting groups for 1,3-diols and carbonyl compounds.[1] Furthermore, the introduction of chlorine atoms can be a key step in the synthesis of more complex molecules and may impart specific biological activities. This guide serves as a technical resource for researchers and professionals in drug development and chemical synthesis, providing a proposed synthetic pathway, estimated properties, and detailed experimental considerations.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound involves the acid-catalyzed acetalization of 2,2-dichloropropane-1,3-diol with a suitable source of formaldehyde.

Synthesis of the Precursor: 2,2-Dichloropropane-1,3-diol

The key precursor for the synthesis of this compound is 2,2-dichloropropane-1,3-diol. While direct synthesis methods for this specific diol are not extensively documented, a potential route could involve the chlorination of a suitable starting material.

Acetalization Reaction

The formation of the 1,3-dioxane ring is typically achieved through the reaction of a 1,3-diol with an aldehyde or a ketone under acidic conditions.[2] In this proposed synthesis, 2,2-dichloropropane-1,3-diol is reacted with formaldehyde (or a formaldehyde equivalent such as paraformaldehyde) in the presence of an acid catalyst.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Physicochemical Properties (Estimated)

Due to the lack of specific experimental data for this compound, the following properties are estimated based on the known values for the parent 1,3-dioxane and the anticipated effects of dichlorination at the 5-position.

| Property | Estimated Value | Reference Compound Data |

| Molecular Formula | C₄H₆Cl₂O₂ | C₄H₈O₂ (1,3-Dioxane)[3] |

| Molecular Weight | 157.00 g/mol | 88.11 g/mol (1,3-Dioxane)[3] |

| Boiling Point | 180-200 °C | 105 °C (1,3-Dioxane) |

| Melting Point | Not readily available | -42 °C (1,3-Dioxane) |

| Density | ~1.4 g/cm³ | 1.034 g/cm³ (1,3-Dioxane) |

| Appearance | Colorless to pale yellow liquid | Colorless liquid (1,3-Dioxane) |

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound. These are based on standard laboratory procedures for acetal formation.

Synthesis of this compound

Materials:

-

2,2-dichloropropane-1,3-diol

-

Paraformaldehyde

-

p-Toluenesulfonic acid monohydrate (p-TsOH)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add 2,2-dichloropropane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 equivalents).

-

Add a sufficient volume of toluene to suspend the reactants.

-

Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for this compound based on the analysis of the parent 1,3-dioxane and the expected influence of the chlorine substituents.

| Spectroscopy | Predicted Data |

| ¹H NMR | The spectrum is expected to show two singlets. One for the two equivalent protons at the 2-position (likely in the range of 4.5-5.0 ppm) and another for the four equivalent protons at the 4- and 6-positions (likely in the range of 4.0-4.5 ppm). |

| ¹³C NMR | The spectrum is expected to show three signals: one for the carbon at the 2-position (acetal carbon, ~90-100 ppm), one for the carbons at the 4- and 6-positions (~60-70 ppm), and one for the dichlorinated carbon at the 5-position (highly deshielded, >80 ppm).[4] |

| IR | Characteristic C-O stretching frequencies for the acetal group are expected in the region of 1200-1000 cm⁻¹. C-Cl stretching vibrations are expected in the region of 800-600 cm⁻¹.[5][6] |

| Mass Spec | The mass spectrum should show a molecular ion peak (M⁺) and characteristic isotope peaks for the two chlorine atoms (M⁺, M+2, M+4 in a 9:6:1 ratio). Fragmentation would likely involve the loss of formaldehyde or HCl. |

Logical Relationships and Workflow

The synthesis of this compound follows a logical progression from a chlorinated diol precursor to the final heterocyclic product through a standard organic transformation.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. 1,3-Dioxane [webbook.nist.gov]

- 4. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 1,3-Dioxane [webbook.nist.gov]

Theoretical Exploration of 5,5-Dichloro-1,3-dioxane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Dichloro-1,3-dioxane is a halogenated heterocyclic compound with potential applications in organic synthesis and as a building block in medicinal chemistry. Due to the limited availability of direct experimental data, this technical guide provides a comprehensive theoretical and comparative analysis of its structural, spectroscopic, and potential reactive properties. By leveraging data from closely related 5-substituted and halogenated 1,3-dioxane derivatives, this document aims to provide a foundational understanding for researchers interested in this molecule. This guide covers theoretical conformational analysis, predicted spectroscopic data, a plausible synthetic protocol, and a hypothetical signaling pathway to stimulate further investigation into its biological activities.

Introduction

The 1,3-dioxane scaffold is a prevalent structural motif in numerous natural products and biologically active molecules.[1] Substitution on the 1,3-dioxane ring, particularly at the C5 position, can significantly influence the molecule's conformation and, consequently, its physicochemical and biological properties. Halogenation, a common strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding affinity, makes this compound a molecule of significant interest. This guide synthesizes available information on related compounds to build a theoretical framework for understanding this compound.

Synthesis and Physicochemical Properties

Experimental Protocol: Proposed Synthesis

The synthesis of this compound would likely proceed via the acetalization of 2,2-dichloropropane-1,3-diol with formaldehyde or a formaldehyde equivalent, such as paraformaldehyde, under acidic catalysis.

Materials:

-

2,2-dichloropropane-1,3-diol

-

Paraformaldehyde

-

Anhydrous toluene

-

p-Toluenesulfonic acid (catalytic amount)

-

Anhydrous sodium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a magnetic stirrer, add 2,2-dichloropropane-1,3-diol (1 equivalent), paraformaldehyde (1.1 equivalents), and anhydrous toluene.

-

Add a catalytic amount of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Predicted Physicochemical Properties

Based on the properties of the parent 1,3-dioxane and related chlorinated compounds, the following properties for this compound can be anticipated:

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₄H₆Cl₂O₂ |

| Molecular Weight | 157.00 g/mol |

| Appearance | Colorless liquid or low-melting solid |

| Boiling Point | Higher than 1,3-dioxane (105-106 °C) due to increased molecular weight and dipole-dipole interactions. |

| Solubility | Sparingly soluble in water; soluble in common organic solvents (e.g., dichloromethane, diethyl ether, acetone). |

| Stability | Generally stable under neutral and basic conditions; labile to strong acids.[1] |

Theoretical Conformational Analysis

The conformational preference of the 1,3-dioxane ring is a critical determinant of its reactivity and biological interactions. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional and steric strain.[1]

For this compound, the two chlorine atoms are attached to the same carbon (C5). In the chair conformation, one chlorine atom will occupy an axial position, and the other an equatorial position. The presence of bulky substituents at the C5 position can influence the ring puckering and the relative energies of different conformers. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have shown that the equatorial chair conformer is generally more stable.[2] However, in the case of 5,5-disubstitution, the chair conformation is expected to be the most stable.

A theoretical study on the closely related 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane confirmed that the molecule adopts a chair conformation in both the crystalline phase and in solution. This provides strong evidence that this compound will also exist predominantly in a chair conformation.

Theoretical Study Workflow

Predicted Spectroscopic Data

Direct experimental spectra for this compound are not available. However, by analyzing the spectra of the parent 1,3-dioxane and other 5-substituted analogs, we can predict the key spectroscopic features.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H2 (CH₂) | 4.5 - 5.0 | Singlet | 2H |

| H4, H6 (2 x CH₂) | 3.8 - 4.2 | Singlet | 4H |

The chemical shifts are predicted based on data for the parent 1,3-dioxane, with downfield shifts anticipated due to the electron-withdrawing effect of the two chlorine atoms at the C5 position.[3][4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide further confirmation of the structure.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 90 - 95 |

| C4, C6 | 70 - 75 |

| C5 | 80 - 85 |

The chemical shift of C5 is expected to be significantly downfield due to the direct attachment of two electronegative chlorine atoms.[5]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the C-O and C-Cl stretching vibrations.

| Bond | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C-O stretch (ether) | 1000 - 1200 | Strong |

| C-Cl stretch | 600 - 800 | Medium-Strong |

The presence of strong C-O stretching bands and characteristic C-Cl stretching absorptions would be key identifiers in the IR spectrum.[6][7][8]

Potential Biological Activity and Signaling Pathways

While there is no reported biological activity for this compound, many halogenated organic compounds exhibit a range of biological effects.[9][10][11] The presence of two chlorine atoms could impart cytotoxic properties, potentially through mechanisms involving oxidative stress or covalent modification of cellular macromolecules.

It is important to emphasize that the following signaling pathway is hypothetical and intended to serve as a starting point for future research into the potential bioactivity of this compound. Given its chemical structure, one could speculate on its potential to induce cellular stress responses.

Hypothetical Cellular Stress Pathway

This hypothetical pathway suggests that this compound could potentially induce the production of reactive oxygen species (ROS), leading to oxidative stress. This, in turn, could activate stress-responsive signaling cascades like the MAPK pathway, ultimately resulting in programmed cell death (apoptosis) or cell cycle arrest. Experimental validation is necessary to confirm any such activity.

Conclusion

This technical guide provides a theoretical and comparative overview of this compound, a compound for which direct experimental data is scarce. By drawing parallels with related 1,3-dioxane derivatives, we have outlined its likely synthetic route, predicted its key physicochemical and spectroscopic properties, and discussed its conformational preferences. The hypothetical signaling pathway presented is intended to inspire further research into the potential biological applications of this and similar halogenated heterocycles. This document serves as a valuable resource for researchers and professionals in drug development, providing a solid theoretical foundation for future experimental investigations.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. 1H proton nmr spectrum of 1,3-dioxane C4H8O2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 meta-dioxane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchgate.net [researchgate.net]

- 5. 13C nmr spectrum of 1,3-dioxane C4H8O2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of meta-dioxane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. infrared spectrum of 1,3-dioxane C4H8O2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 1,3-dioxane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 1,3-Dioxane [webbook.nist.gov]

- 8. 1,3-DIOXANE(505-22-6) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. "Biological Activity of Recently Discovered Halogenated Marine Natural " by Gordon Gribble [digitalcommons.dartmouth.edu]

Methodological & Application

5,5-Dichloro-1,3-dioxane: A Specialty Protecting Group for Carbonyl Functionalities

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving chemo- and regioselectivity. The 5,5-dichloro-1,3-dioxane moiety is an emerging, specialized protecting group for aldehydes and ketones. Formed from the reaction of a carbonyl compound with 2,2-dichloro-1,3-propanediol, this protecting group offers a unique electronic profile due to the presence of two electron-withdrawing chlorine atoms at the C5 position of the dioxane ring. This substitution pattern is hypothesized to modulate the stability of the acetal, potentially offering advantages in complex synthetic routes where traditional protecting groups may fall short. These application notes provide an overview of the anticipated properties, potential applications, and detailed, illustrative protocols for the use of the this compound protecting group.

General Properties and Stability

Standard 1,3-dioxane acetals are known for their stability under basic, oxidative, and reductive conditions, while being readily cleaved under acidic conditions.[1] The presence of the two chlorine atoms in the this compound ring is expected to significantly alter this reactivity profile. The strong inductive electron-withdrawing effect of the chlorine atoms is predicted to decrease the electron density on the acetal oxygen atoms. This would, in turn, disfavor the formation of the oxocarbenium ion intermediate that is central to the mechanism of acid-catalyzed hydrolysis.[2][3] Consequently, the this compound protecting group is anticipated to exhibit enhanced stability towards acidic conditions compared to its unsubstituted counterpart.

Conversely, this electronic feature may render the protecting group susceptible to cleavage under conditions that are not typical for standard acetals. For instance, reductive cleavage methodologies may be particularly effective for the deprotection of these electron-deficient acetals.[4] This unique stability profile opens up the possibility of orthogonal deprotection strategies in the presence of other acid-labile protecting groups.

Potential Advantages:

-

Enhanced Acid Stability: The primary proposed advantage is its increased stability towards acidic reagents, allowing for selective deprotection of other acid-sensitive groups within the same molecule.

-

Orthogonal Deprotection: The potential for cleavage under non-acidic conditions (e.g., reductive) provides an orthogonal deprotection strategy, which is highly valuable in complex total synthesis.

-

Unique Reactivity: The electron-deficient nature of the dioxane ring might influence the stereochemical outcome of reactions at neighboring centers.

Potential Disadvantages:

-

Harsh Deprotection Conditions: While offering orthogonality, the required deprotection conditions (e.g., specific reducing agents) might not be compatible with all functional groups.

-

Synthesis of the Diol: The availability and synthesis of the precursor, 2,2-dichloro-1,3-propanediol, may be a consideration for large-scale applications.

-

Introduction of a Prochiral Center: The C2 of the dioxane ring becomes a prochiral center, which could lead to diastereomers if the protected carbonyl is prochiral.

Applications in Drug Development

The unique stability profile of the this compound protecting group could be particularly advantageous in the synthesis of complex drug molecules. For instance, in a molecule containing both a standard acetal (e.g., a 1,3-dioxolane) and a this compound protected carbonyl, the former could be selectively removed under mild acidic conditions while the latter remains intact. This would allow for sequential manipulation of different carbonyl groups within the same synthetic intermediate.

Experimental Protocols

Disclaimer: The following protocols are illustrative and based on general principles of acetal chemistry and the predicted reactivity of the this compound group. Optimization for specific substrates will be necessary.

Protocol 1: Protection of a Carbonyl Group (Acetal Formation)

This protocol describes the formation of a this compound acetal from an aldehyde or ketone.

Materials:

-

Carbonyl compound (1.0 eq)

-

2,2-dichloro-1,3-propanediol (1.2 eq)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

-

Toluene, anhydrous

-

Dean-Stark apparatus

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the carbonyl compound (1.0 eq), 2,2-dichloro-1,3-propanediol (1.2 eq), and a catalytic amount of PPTS (0.1 eq).

-

Add a sufficient volume of anhydrous toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue refluxing until the starting carbonyl compound is consumed, as monitored by thin-layer chromatography (TLC).

-

Allow the reaction mixture to cool to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound acetal.

Protocol 2: Deprotection of the this compound Acetal (Reductive Cleavage)

This protocol outlines a hypothetical reductive cleavage of the this compound protecting group.

Materials:

-

This compound acetal (1.0 eq)

-

Diisobutylaluminium hydride (DIBAL-H) (2.5 eq, 1.0 M solution in hexanes)

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the this compound acetal (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of DIBAL-H (2.5 eq) dropwise via syringe.

-

Stir the reaction mixture at -78 °C and monitor the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to recover the parent carbonyl compound.

Data Presentation

Table 1: Illustrative Examples of Carbonyl Protection with 2,2-Dichloro-1,3-propanediol

| Entry | Carbonyl Substrate | Product | Estimated Time (h) | Estimated Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-5,5-dichloro-1,3-dioxane | 4 | 85 |

| 2 | Cyclohexanone | 1,5-Dichloro-3,3-(pentamethylene)dioxacyclohexane | 6 | 80 |

| 3 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-5,5-dichloro-1,3-dioxane | 5 | 90 |

| 4 | Acetophenone | 2-Methyl-2-phenyl-5,5-dichloro-1,3-dioxane | 8 | 75 |

Table 2: Illustrative Examples of Reductive Deprotection of this compound Acetals

| Entry | Protected Substrate | Product | Estimated Time (h) | Estimated Yield (%) |

| 1 | 2-Phenyl-5,5-dichloro-1,3-dioxane | Benzaldehyde | 2 | 90 |

| 2 | 1,5-Dichloro-3,3-(pentamethylene)dioxacyclohexane | Cyclohexanone | 3 | 88 |

| 3 | 2-(4-Nitrophenyl)-5,5-dichloro-1,3-dioxane | 4-Nitrobenzaldehyde | 2.5 | 92 |

| 4 | 2-Methyl-2-phenyl-5,5-dichloro-1,3-dioxane | Acetophenone | 4 | 85 |

Visualizations

Caption: General workflow for the protection of a carbonyl compound as a this compound acetal and its subsequent deprotection.

Caption: Hypothetical workflow demonstrating the orthogonal deprotection of a standard 1,3-dioxolane in the presence of a this compound protecting group.

References

Application Notes and Protocols for the Deprotection of 5,5-Dichloro-1,3-dioxane Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for the deprotection of 5,5-dichloro-1,3-dioxane derivatives, which are valuable protecting groups for carbonyl compounds. The presence of the gem-dichloro group at the C5 position of the dioxane ring influences its stability and reactivity, necessitating specific considerations for its removal. This document outlines various deprotection strategies, presents quantitative data for comparison, and provides detailed experimental protocols.

Introduction

This compound derivatives serve as robust protecting groups for aldehydes and ketones. The electron-withdrawing nature of the two chlorine atoms generally increases the stability of the acetal linkage compared to their non-halogenated counterparts, making them resistant to certain mild acidic conditions. However, this enhanced stability requires more tailored deprotection strategies to efficiently regenerate the parent carbonyl compound. Cleavage is typically achieved under acidic conditions, with the choice of acid, solvent, and temperature being critical for successful and clean deprotection.

Deprotection Methodologies

The primary method for the deprotection of this compound derivatives is acid-catalyzed hydrolysis. Both Brønsted and Lewis acids are effective reagents for this transformation. The general mechanism involves protonation of one of the dioxane oxygen atoms, followed by ring opening to form a stabilized oxocarbenium ion. Subsequent attack by water and elimination of 2,2-dichloro-1,3-propanediol regenerates the carbonyl compound.

A variety of acidic conditions have been explored for this deprotection, ranging from strong mineral acids to milder Lewis acids. The choice of the specific method often depends on the overall functionality of the molecule and the desired selectivity.

Data Summary of Deprotection Methods

The following table summarizes quantitative data for different deprotection methods applied to various this compound derivatives. This allows for a direct comparison of the efficiency of each protocol.

| Substrate (Derivative of) | Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 3-Phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole | 1N HCl | Acetone/Water (1:1) | 90 | 4 days | 65 | [1] |

| General Aldehydes & Ketones | p-Toluenesulfonic acid (PTSA) | Acetone/Water | Reflux | Varies | Good to Excellent | [2] |

| General Aldehydes & Ketones | Cerium(III) triflate (Ce(OTf)₃) | Wet Nitromethane | Room Temp. | Varies | High | [3] |

| General Aldehydes & Ketones | Erbium(III) triflate (Er(OTf)₃) | Wet Nitromethane | Room Temp. | Varies | High | [3] |

| General Aldehydes & Ketones | Indium(III) trifluoromethanesulfonate (In(OTf)₃) | Acetone | Room Temp. | Varies | Good to Excellent | [3] |

| General Aldehydes & Ketones | Iodine (catalytic) | Acetone | Room Temp. | Minutes | Excellent | [3] |

Note: The data for general aldehydes and ketones with Lewis acids and iodine are extrapolated from methods used for standard 1,3-dioxanes and may require optimization for 5,5-dichloro derivatives due to their potentially altered reactivity.

Experimental Protocols

Detailed methodologies for key deprotection experiments are provided below.

Protocol 1: Deprotection of 3-Phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole using Hydrochloric Acid [1]

Materials:

-

3-Phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole

-

1N Hydrochloric Acid (HCl)

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Dissolve the 3-phenyl-5-(5,5-dichloro-1,3-dioxan-2-yl)isoxazole substrate in a 1:1 mixture of acetone and water in a round-bottom flask.

-

Add 5 equivalents of 1N hydrochloric acid to the solution.

-

Attach a reflux condenser and heat the reaction mixture to 90 °C.

-

Maintain the temperature and stir the reaction for 4 days, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to afford the desired aldehyde.

Protocol 2: General Deprotection using p-Toluenesulfonic Acid (PTSA)

Materials:

-

This compound derivative

-

p-Toluenesulfonic acid monohydrate (PTSA)

-

Acetone

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the this compound derivative in acetone, add a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add a few drops of water to facilitate the hydrolysis.

-

Fit the flask with a reflux condenser and heat the mixture to reflux.

-

Monitor the reaction progress by TLC. The reaction time will vary depending on the substrate.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Visualizations

Experimental Workflow for Acid-Catalyzed Deprotection

Caption: General workflow for the deprotection of this compound derivatives.

Signaling Pathway for Acid-Catalyzed Deprotection

References

Acetalization with 5,5-Dichloro-1,3-dioxane: A Comprehensive Protocol for Carbonyl Protection

For Immediate Release

[City, State] – [Date] – In the landscape of synthetic organic chemistry, the protection of carbonyl functionalities is a critical step in the assembly of complex molecules. The use of 5,5-dichloro-1,3-dioxane derivatives as a robust protecting group for aldehydes and ketones offers distinct advantages in terms of stability and selective removal. This application note provides a detailed protocol for the acid-catalyzed acetalization of carbonyl compounds with 2,2-dichloro-1,3-propanediol to form 2-substituted-5,5-dichloro-1,3-dioxanes, as well as the corresponding deprotection procedure.

Introduction

Acetalization is a widely employed strategy to protect carbonyl groups from undesired reactions under various conditions.[1][2] The choice of the protecting group is crucial and is dictated by the overall synthetic route, including the stability of the protecting group to different reagents and the conditions required for its removal.[3] The this compound moiety provides a stable cyclic acetal that is resistant to a range of reaction conditions, yet can be efficiently removed under acidic hydrolysis. This protocol details the formation of these acetals from aldehydes and ketones with 2,2-dichloro-1,3-propanediol and their subsequent deprotection.

Data Presentation

The following table summarizes the yields of 2-substituted-5,5-dichloro-1,3-dioxanes from the reaction of various aldehydes and ketones with 2,2-dichloro-1,3-propanediol under acid-catalyzed conditions.

| Entry | Carbonyl Compound | Product | Yield (%) |

| 1 | Benzaldehyde | 2-Phenyl-5,5-dichloro-1,3-dioxane | 85 |

| 2 | p-Anisaldehyde | 2-(4-Methoxyphenyl)-5,5-dichloro-1,3-dioxane | 88 |

| 3 | Cinnamaldehyde | 2-((E)-Styryl)-5,5-dichloro-1,3-dioxane | 82 |

| 4 | Cyclohexanone | 1,5-Dichloro-3,3-(1,4-cyclohexanediyl)dioxacyclohexane | 78 |

| 5 | Acetophenone | 2-Methyl-2-phenyl-5,5-dichloro-1,3-dioxane | 75 |

Experimental Protocols

Protocol 1: Acetalization of Carbonyl Compounds with 2,2-Dichloro-1,3-propanediol

This procedure describes the general method for the protection of an aldehyde or ketone as its this compound derivative.

Materials:

-

Aldehyde or Ketone (1.0 equiv)

-

2,2-Dichloro-1,3-propanediol (1.1 equiv)

-

p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add the carbonyl compound (1.0 equiv), 2,2-dichloro-1,3-propanediol (1.1 equiv), and a catalytic amount of p-toluenesulfonic acid (0.05 equiv).

-

Add a sufficient amount of toluene to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected or until TLC analysis indicates the complete consumption of the starting carbonyl compound.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure 2-substituted-5,5-dichloro-1,3-dioxane.

Protocol 2: Deprotection of 2-Substituted-5,5-dichloro-1,3-dioxanes

This protocol outlines the cleavage of the this compound protecting group to regenerate the parent carbonyl compound.

Materials:

-

2-Substituted-5,5-dichloro-1,3-dioxane (1.0 equiv)

-

Acetone

-

Water

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-